2-[[(4-Bromophenyl)methyl]thio]-1-[(4-methylphenyl)methyl]-1H-imidazole-5-methanol
Description
(2-{[(4-BROMOPHENYL)METHYL]SULFANYL}-1-[(4-METHYLPHENYL)METHYL]-1H-IMIDAZOL-5-YL)METHANOL is a complex organic compound featuring a unique structure that includes both bromophenyl and methylphenyl groups attached to an imidazole ring
Properties
CAS No. |
904818-86-6 |
|---|---|
Molecular Formula |
C19H19BrN2OS |
Molecular Weight |
403.3 g/mol |
IUPAC Name |
[2-[(4-bromophenyl)methylsulfanyl]-3-[(4-methylphenyl)methyl]imidazol-4-yl]methanol |
InChI |
InChI=1S/C19H19BrN2OS/c1-14-2-4-15(5-3-14)11-22-18(12-23)10-21-19(22)24-13-16-6-8-17(20)9-7-16/h2-10,23H,11-13H2,1H3 |
InChI Key |
LJIBBDMBHWNLTC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=CN=C2SCC3=CC=C(C=C3)Br)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-{[(4-BROMOPHENYL)METHYL]SULFANYL}-1-[(4-METHYLPHENYL)METHYL]-1H-IMIDAZOL-5-YL)METHANOL typically involves multiple steps. One common method includes the S-alkylation of a precursor compound, such as 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol, in an alkaline medium with a suitable alkylating agent like 2-bromo-1-phenylethanone . This is followed by the reduction of the corresponding ketone to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
(2-{[(4-BROMOPHENYL)METHYL]SULFANYL}-1-[(4-METHYLPHENYL)METHYL]-1H-IMIDAZOL-5-YL)METHANOL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert ketone groups to alcohols.
Substitution: Halogen atoms in the bromophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
(2-{[(4-BROMOPHENYL)METHYL]SULFANYL}-1-[(4-METHYLPHENYL)METHYL]-1H-IMIDAZOL-5-YL)METHANOL has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in drug discovery and development.
Industry: It can be used in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of (2-{[(4-BROMOPHENYL)METHYL]SULFANYL}-1-[(4-METHYLPHENYL)METHYL]-1H-IMIDAZOL-5-YL)METHANOL involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
(±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol: This compound shares a similar bromophenyl group and has been studied for its antimicrobial properties.
4-Bromophenyl methyl sulfone: Another related compound, known for its use in various chemical syntheses.
Uniqueness
What sets (2-{[(4-BROMOPHENYL)METHYL]SULFANYL}-1-[(4-METHYLPHENYL)METHYL]-1H-IMIDAZOL-5-YL)METHANOL apart is its combination of bromophenyl and methylphenyl groups attached to an imidazole ring, providing a unique set of chemical and biological properties that are not found in other similar compounds.
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